Cas no 1698-54-0 (6-Hydroxy-2-phenylpyridazin-3(2H)-one)
6-Hydroxy-2-phenylpyridazin-3(2H)-one Chemical and Physical Properties
Names and Identifiers
-
- 6-Hydroxy-2-phenylpyridazin-3(2H)-one
- 1,2-dihydro-1-phenyl-3,6-Pyridazinedione
- 2-phenyl-1H-pyridazine-3,6-dione
- 2-PHENYL-6-HYDROXY-3-PYRIDAZONE
- 3,6-Pyridazinedione,1,2-dihydro-1-phenyl-
- 3-HYDROXY-1-PHENYL-6-PYRIDAZONE
- 1-Phenyl-1,2-dihydro-pyridazin-3,6-dion
- 1-phenyl-1,2-dihydropyridazine-3,6-dione
- 2-phenyl-1,2-dihydro-3,6-pyridazinedione
- 2-Phenyl-3.6-dioxo-1.2.3.6-tetrahydro-pyridazin
- 6-hydroxy-2-phenyl-2-hydropyridazin-3-one
- 6-Hydroxy-2-phenyl-3(2H)-pyridazinone
- N-Phenyl-maleinsaeure-hydrazid
- 2-Phenyl-6-hydroxy-3(2H)-pyridazinone
- Maleic acid phenylhydrazide
- NSC 163341
- NSC 17181
- Phenyl maleic hydrazide
- BUTTPARK 41\07-18
- N-Phenyl Maleic Acid Hydrazine
- 2-phenyl-1H-pyridazine-3,6-quinone
- 6-Hydroxy-2-Phenyl-3(2H)-Pyridaxinone
- PhenylMaleicHydrazide
- E4SVY3FH68
- HMS2794O23
- AC-907/34127062
- CS-0314241
- 6-hydroxy-2-phenyl-2,3-dihydropyridazin-3-one
- A882071
- AKOS006283059
- DTXSID20168752
- CHEBI:38885
- NSC17181
- 6-hydroxy-2-phenylpyridazin-3-one
- NCGC00246366-01
- NS00025569
- NSC-163341
- UNII-E4SVY3FH68
- 1,2-Dihydro-1-phenylpyridazine-3,6-dione
- Q27118014
- SMR000426809
- BAA69854
- 6-HYDROXY-2-PHENYLPYRIDAZIN-3(2H)-ONE;1-PHENYL-1,2-DIHYDROPYRIDAZINE-3,6-DIONE
- NCI60_001235
- 1698-54-0
- SCHEMBL265945
- CHEMBL1584227
- NSC163341
- Maybridge4_000324
- MLS001029859
- AKOS005606784
- 3,6-Pyridazinedione, 1,2-dihydro-1-phenyl-
- EINECS 216-918-1
- 1-Phenyl-1,2-dihydro-pyridazine-3,6-dione
- 1-Phenyl-1,2-dihydro-3,6-pyridazinedione
- 3,4-Dichlorophenylaceticacidmethylester
- MFCD00010107
- HMS1521O18
- IDI1_030906
- NSC-17181
- 2R-1011
- KJEBAQNNTMWJJI-UHFFFAOYSA-N
- F10221
- STK699849
-
- MDL: MFCD00010107
- Inchi: 1S/C10H8N2O2/c13-9-6-7-10(14)12(11-9)8-4-2-1-3-5-8/h1-7H,(H,11,13)
- InChI Key: KJEBAQNNTMWJJI-UHFFFAOYSA-N
- SMILES: O=C1C=CC(NN1C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 188.05900
- Monoisotopic Mass: 188.058577502g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 280
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 0.8
- Topological Polar Surface Area: 49.4Ų
Experimental Properties
- PSA: 55.12000
- LogP: 0.93810
6-Hydroxy-2-phenylpyridazin-3(2H)-one Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Hydroxy-2-phenylpyridazin-3(2H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029188733-1g |
6-Hydroxy-2-phenylpyridazin-3(2H)-one |
1698-54-0 | 95% | 1g |
$199.00 | 2022-04-02 | |
| Alichem | A029188733-5g |
6-Hydroxy-2-phenylpyridazin-3(2H)-one |
1698-54-0 | 95% | 5g |
$599.00 | 2022-04-02 | |
| Chemenu | CM127696-1g |
6-hydroxy-2-phenylpyridazin-3(2H)-one |
1698-54-0 | 95% | 1g |
$333 | 2021-08-05 | |
| Apollo Scientific | OR32572-1g |
6-Hydroxy-2-phenyl-2,3-dihydropyridazin-3-one |
1698-54-0 | tech | 1g |
£1078.00 | 2025-02-20 | |
| abcr | AB341420-250 mg |
6-Hydroxy-2-phenyl-3(2H)-pyridazinone, 97%; . |
1698-54-0 | 97% | 250 mg |
€648.10 | 2023-07-19 | |
| abcr | AB341420-1 g |
6-Hydroxy-2-phenyl-3(2H)-pyridazinone, 97%; . |
1698-54-0 | 97% | 1 g |
€1,240.60 | 2023-07-19 | |
| Chemenu | CM127696-1g |
6-hydroxy-2-phenylpyridazin-3(2H)-one |
1698-54-0 | 95% | 1g |
$*** | 2023-03-31 | |
| abcr | AB341420-100mg |
6-Hydroxy-2-phenyl-3(2H)-pyridazinone, 97%; . |
1698-54-0 | 97% | 100mg |
€309.40 | 2025-04-20 | |
| abcr | AB341420-250mg |
6-Hydroxy-2-phenyl-3(2H)-pyridazinone, 97%; . |
1698-54-0 | 97% | 250mg |
€535.40 | 2025-04-20 | |
| abcr | AB341420-1g |
6-Hydroxy-2-phenyl-3(2H)-pyridazinone, 97%; . |
1698-54-0 | 97% | 1g |
€1017.70 | 2025-04-20 |
6-Hydroxy-2-phenylpyridazin-3(2H)-one Suppliers
6-Hydroxy-2-phenylpyridazin-3(2H)-one Related Literature
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 6-Hydroxy-2-phenylpyridazin-3(2H)-one
Comprehensive Overview of 6-Hydroxy-2-phenylpyridazin-3(2H)-one (CAS No. 1698-54-0): Properties, Applications, and Research Insights
6-Hydroxy-2-phenylpyridazin-3(2H)-one (CAS No. 1698-54-0) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and versatile reactivity. This pyridazinone derivative is characterized by a hydroxyl group at the 6-position and a phenyl ring at the 2-position, which contribute to its potential as a building block for bioactive molecules. Researchers are increasingly exploring its role in drug discovery, particularly in the development of enzyme inhibitors and anti-inflammatory agents, aligning with current trends in precision medicine and targeted therapies.
The compound's molecular structure (C10H8N2O2) offers a balance of hydrophilicity and lipophilicity, making it a candidate for optimizing drug-like properties in medicinal chemistry. Recent studies highlight its potential in modulating oxidative stress pathways, a hot topic in aging research and neurodegenerative disease studies. Its hydrogen-bonding capacity also makes it valuable for designing molecular probes in biochemical assays, addressing the growing demand for diagnostic tools in personalized healthcare.
In material science, 1698-54-0 has shown promise as a precursor for photoactive materials, coinciding with the surge in interest for organic electronics and sustainable photovoltaics. Its π-conjugated system enables applications in light-emitting diodes (LEDs) and sensors, meeting industry demands for eco-friendly alternatives to conventional inorganic materials. Patent analyses reveal an upward trend in filings involving this compound, particularly in green chemistry applications.
Synthetic methodologies for 6-Hydroxy-2-phenylpyridazin-3(2H)-one continue to evolve, with recent advances emphasizing catalyst-free reactions and microwave-assisted synthesis – techniques that resonate with the pharmaceutical industry's push toward process intensification. Analytical characterization using LC-MS and NMR spectroscopy confirms its high purity (>98%), a critical parameter for regulatory compliance in GMP manufacturing.
Environmental and toxicological profiles of this compound are under active investigation, particularly its biodegradability and ecotoxicology parameters. These studies address pressing questions about green solvent compatibility and waste minimization in industrial applications. Computational chemistry models predict favorable ADMET properties, supporting its potential as a lead compound in preclinical development pipelines.
The global market for pyridazinone-based compounds is projected to grow at 6.2% CAGR (2023-2030), driven by demand in crop protection chemicals and veterinary pharmaceuticals. Strategic partnerships between academic institutions and fine chemical manufacturers are accelerating the commercialization of 1698-54-0 derivatives, with particular focus on patent landscaping and IP protection strategies.
From a regulatory perspective, 6-Hydroxy-2-phenylpyridazin-3(2H)-one is compliant with major pharmacopoeias (USP/EP) and REACH regulations, facilitating its adoption in global supply chains. Quality control protocols emphasize genotoxic impurity monitoring and stability testing under ICH guidelines, ensuring compliance with stringent pharmaceutical quality standards.
Emerging applications in bioconjugation chemistry and proteolysis-targeting chimeras (PROTACs) demonstrate the compound's relevance in cutting-edge biopharmaceutical research. Its ability to serve as a hydrogen bond donor/acceptor makes it valuable for designing protein-protein interaction inhibitors, a frontier area in oncology drug development.
Technical literature highlights innovative formulations incorporating 1698-54-0 in nanocarrier systems for improved bioavailability, addressing challenges in poorly soluble drug delivery. These advancements align with the pharmaceutical industry's focus on formulation technologies to enhance therapeutic outcomes while reducing drug attrition rates in clinical trials.
Future research directions may explore the compound's potential in metal-organic frameworks (MOFs) for controlled release applications, or its utility in flow chemistry processes for continuous manufacturing. The intersection of computational drug design and high-throughput screening platforms promises to unlock new therapeutic applications for this versatile heterocyclic scaffold.
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